
1,4-Ditetradecylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ditetradecylcyclohexane is an organic compound with the molecular formula C34H68 It is a derivative of cyclohexane, where two tetradecyl groups are attached to the 1 and 4 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ditetradecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Ditetradecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexane ring to a more saturated form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Ditetradecylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the properties of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the formulation of lubricants and surfactants, where its long alkyl chains provide desirable properties.
Mecanismo De Acción
The mechanism of action of 1,4-Ditetradecylcyclohexane largely depends on its interaction with other molecules. Its long alkyl chains allow it to interact with hydrophobic regions of biological membranes or other hydrophobic compounds. This interaction can alter the physical properties of membranes or enhance the solubility of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylcyclohexane: A simpler derivative with shorter alkyl chains.
1,4-Diethylcyclohexane: Another derivative with slightly longer alkyl chains than dimethyl but shorter than tetradecyl.
1,4-Dibutylcyclohexane: Features even longer alkyl chains compared to diethyl.
Uniqueness
1,4-Ditetradecylcyclohexane stands out due to its exceptionally long alkyl chains, which impart unique physical and chemical properties. These long chains enhance its hydrophobicity and make it particularly useful in applications requiring strong interactions with hydrophobic environments.
Propiedades
Número CAS |
820233-12-3 |
|---|---|
Fórmula molecular |
C34H68 |
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
1,4-di(tetradecyl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-31-34(32-30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clave InChI |
STHBTOMXQDETFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
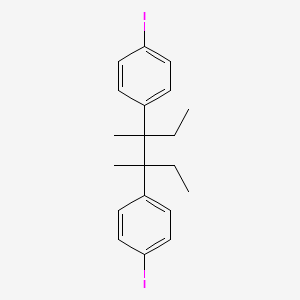
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
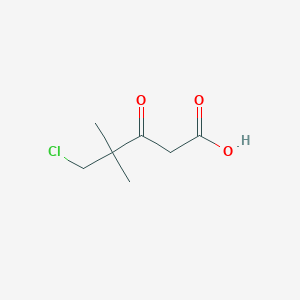
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
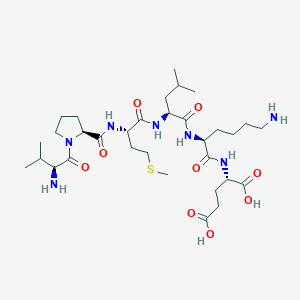
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
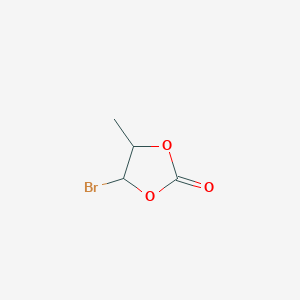
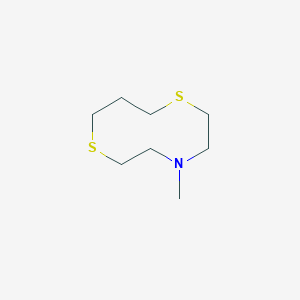
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
